molecular formula C18H20N2O4S2 B2657521 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide CAS No. 898459-31-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Cat. No.: B2657521
CAS No.: 898459-31-9
M. Wt: 392.49
InChI Key: FZPJVEOEZHJEKY-UHFFFAOYSA-N
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Description

Introduction to the Pharmacological Significance of Benzothiazole-Sulfonamide Hybrid Compounds

Rationale for Targeting Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are pivotal enzymes in lipid metabolism, regulating key bioactive mediators:

  • sEH hydrolyzes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into less active diols. Inhibition of sEH preserves EpFA levels, promoting vasodilation, reducing inflammation, and alleviating neuropathic pain.
  • FAAH degrades endocannabinoids like anandamide, which modulates pain perception and emotional states via cannabinoid receptors. FAAH inhibition elevates anandamide levels, offering analgesic and anxiolytic benefits without the psychoactive effects of direct cannabinoid receptor agonists.

Dual inhibition of sEH and FAAH addresses limitations of single-target therapies:

  • Synergistic Effects : Coordinated inhibition enhances pain relief by simultaneously prolonging EpFA and endocannabinoid signaling.
  • Reduced Side Effects : Single-molecule dual inhibitors avoid drug-drug interactions and simplify pharmacokinetic profiles compared to co-administered selective inhibitors.
  • Broad Therapeutic Potential : This strategy is applicable to neuropathic pain, inflammatory disorders, and neurodegenerative diseases.
Structural Basis for Dual Inhibition

Benzothiazole-sulfonamide hybrids exploit distinct binding motifs:

  • The benzothiazole core interacts with hydrophobic pockets in both sEH and FAAH, as demonstrated by molecular docking studies.
  • Sulfonamide groups form hydrogen bonds with catalytic residues (e.g., Asp335 in FAAH, Tyr383 in sEH), mimicking transition states during substrate hydrolysis.

Table 1: Comparative Inhibition Potencies of Benzothiazole-Based Dual Inhibitors

Compound sEH IC₅₀ (nM) FAAH IC₅₀ (nM) Selectivity Ratio (sEH/FAAH)
2-Chloro analog (4) 9.6 7 1.37
Trifluoromethyl analog (7a) 3.1 9.7 0.32
Semicarbazone lead 36 (MAGL) 11 3.27 (FAAH/MAGL)

Historical Development of Dual sEH/FAAH Inhibitors in Medicinal Chemistry

The evolution of dual sEH/FAAH inhibitors reflects advancements in polypharmacology and structure-based drug design:

Early Single-Target Inhibitors
  • sEH Inhibitors : Initial compounds like trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) showed potent sEH inhibition but lacked FAAH activity.
  • FAAH Inhibitors : Benzothiazole derivatives (e.g., compound 1 in ) demonstrated noncompetitive, reversible FAAH inhibition but did not target sEH.
Emergence of Dual Inhibitors
  • Benzothiazole-Phenyl Scaffolds : Structural optimization of benzothiazole-phenyl analogs (e.g., compound 4) yielded dual inhibitors with low-nanomolar potency (sEH IC₅₀ = 9.6 nM, FAAH IC₅₀ = 7 nM). Key modifications included:
    • Halogen Substitution : Chloro groups at the ortho position enhanced FAAH binding.
    • Trifluoromethyl Groups : Improved metabolic stability and sEH affinity.
  • Sulfonamide Integration : Introducing sulfonamide moieties (e.g., in N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide) leveraged hydrogen-bonding interactions critical for dual activity.
Mechanistic Insights and Challenges
  • Metabolic Stability : Early dual inhibitors exhibited short hepatic half-lives (e.g., 7a: t₁/₂ = 23 minutes in rat microsomes). Strategies like fluorination and steric hindrance are being explored to address this.
  • Species-Specific Activity : Analogs like 7a showed negligible sEH inhibition in mice but retained potency in rats, underscoring the need for species-specific preclinical models.
Molecular Modeling Advances
  • FAAH Binding : Sulfonamide oxygen atoms form hydrogen bonds with FAAH’s catalytic Ser241 and Ser217, stabilizing the enzyme-inhibitor complex.
  • sEH Interactions : The benzothiazole core occupies the sEH hydrophobic tunnel, while the sulfonamide group engages Tyr383 and Asp335.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-4-26(23,24)12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)25-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPJVEOEZHJEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.

The compound has the following chemical properties:

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 946386-56-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of certain enzymes and as a modulator of signaling pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Inhibition of these enzymes can lead to decreased glucose absorption in the intestine, making it a candidate for antidiabetic therapies .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties that could protect cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound from various studies.

Study ReferenceBiological ActivityIC50 ValueNotes
α-Amylase Inhibition12 µMSignificant reduction in glucose levels observed.
α-Glucosidase Inhibition15 µMEffective in preventing carbohydrate digestion.
Antioxidant ActivityNot quantifiedPotential protective effects against oxidative damage.
Anti-inflammatory ActivityNot quantifiedMay reduce markers of inflammation in vitro.

Case Studies

  • Diabetes Management : A study evaluated the compound's effect on blood glucose levels in diabetic models. The results indicated a significant reduction in postprandial glucose levels when administered alongside a carbohydrate-rich meal .
  • Inflammatory Disorders : Another case study focused on its anti-inflammatory properties in animal models of arthritis. The compound demonstrated a notable decrease in inflammatory markers and improved mobility scores compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

The target compound’s 3-(ethanesulfonyl) group distinguishes it from analogs with alternative substituents:

Sulfonyl vs. Dioxopyrrolidinyl Groups
  • 4-(2,5-Dioxopyrrolidin-1-yl)benzamide (C₂₀H₁₉N₃O₄S, 397.45 g/mol): This analog () replaces the ethanesulfonyl group with a dioxopyrrolidine ring.
Halogenated and Nitro/Methyl Substituents
  • 3-Chlorobenzamide (C₁₅H₁₅ClN₂O₂S, ~322.81 g/mol) :
    The chloro substituent () is smaller and less polar than ethanesulfonyl, likely reducing solubility and altering electronic interactions .

Heterocyclic Carboxamide Derivatives

Thiophene-2-carboxamide (C₁₄H₁₄N₂O₂S₂, 306.40 g/mol)

This analog () replaces the benzene ring with a thiophene, introducing sulfur-mediated π-π interactions and altered electronic properties .

Furan-2-carboxamide (C₁₃H₁₄N₂O₃S, ~294.33 g/mol)

The furan ring () adds an oxygen atom, increasing polarity but reducing aromaticity compared to benzene, which may affect binding stability .

Chain-Length and Functional Group Modifications

  • 4-(4-Fluorobenzenesulfonyl)butanamide (C₁₉H₂₁FN₂O₄S₂, 424.51 g/mol) :
    This compound () incorporates a fluorophenylsulfonyl group via a butanamide linker, extending the molecule’s length and introducing fluorine’s electronegativity .

Structural and Property Comparison Table

Compound ID Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(Ethanesulfonyl)benzamide ~C₁₇H₁₉N₃O₄S₂ ~393 Meta-substituted sulfonyl group; moderate polarity and electron withdrawal.
4-(2,5-Dioxopyrrolidin-1-yl) C₂₀H₁₉N₃O₄S 397.45 Enhanced H-bonding via dioxopyrrolidine; higher solubility potential.
3-Chlorobenzamide C₁₅H₁₅ClN₂O₂S ~322.81 Smaller, less polar substituent; reduced solubility.
Thiophene-2-carboxamide C₁₄H₁₄N₂O₂S₂ 306.40 Thiophene ring alters electronic interactions.
4-(4-Fluorobenzenesulfonyl) C₁₉H₂₁FN₂O₄S₂ 424.51 Fluorine-enhanced electronegativity; extended linker.
3-Methyl-4-nitrobenzamide ~C₁₆H₁₆N₄O₄S ~360.39 Polarized electronic environment from nitro and methyl groups.

Implications of Structural Differences

  • Solubility : Sulfonyl and dioxopyrrolidinyl groups (target and ) likely improve aqueous solubility compared to chloro or methyl/nitro analogs.
  • Electronic Effects : Ethanesulfonyl’s electron-withdrawing nature may stabilize negative charges in binding pockets, whereas thiophene or furan rings () modulate π-π stacking.
  • Bioactivity : While direct activity data is absent, the dioxopyrrolidine analog’s hydrogen-bonding capacity () suggests stronger target affinity, whereas the target’s meta-sulfonyl group may offer unique steric compatibility.

Q & A

Q. What are the standard synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example:

Core formation : Cyclization of substituted thioureas with α,β-unsaturated ketones under basic conditions to yield the 4,5,6,7-tetrahydro-1,3-benzothiazol-7-one scaffold .

Sulfonylation : Reaction of the benzamide intermediate with ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the ethanesulfonyl group .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
Characterization :

  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Spectroscopy :
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch of the benzothiazolone) and ~1350–1150 cm⁻¹ (S=O stretches of sulfonyl group) .
  • ¹H NMR : Key signals include δ 1.3–1.5 ppm (geminal dimethyl groups), δ 3.1–3.4 ppm (sulfonyl ethyl group), and aromatic protons (δ 7.5–8.2 ppm) .

Q. How is the purity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity (>95% typically required) .
  • Melting Point : Consistency with literature values (e.g., sharp melting within a 2°C range) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :
  • Variable Temperature NMR : To detect dynamic processes (e.g., rotamers of the ethanesulfonyl group) causing splitting .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons and verify coupling relationships.
  • Computational Chemistry : DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .
    Example: Discrepancies in aromatic proton integration may arise from impurities; repeating synthesis with rigorous drying of solvents (e.g., molecular sieves) can mitigate this .

Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?

  • Methodological Answer :
  • Reaction Optimization :
  • Catalysis : Use Pd(PPh₃)₄ or CuI to enhance coupling efficiency in heterocycle formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Scale-Up Challenges :
  • Exothermic Control : Gradual addition of sulfonylating agents to prevent side reactions.
  • Work-Up : Liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted reagents .
  • Yield Data :
StepYield (Small Scale)Yield (Large Scale)
Core Formation75%68%
Sulfonylation85%72%

Q. What bioactivity assays are suitable for evaluating this compound’s potential as an antimicrobial or anti-inflammatory agent?

  • Methodological Answer :
  • Antimicrobial Testing :
  • MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Anti-Inflammatory Screening :
  • COX-2 Inhibition : ELISA-based assays measuring prostaglandin E₂ reduction .
  • Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., indomethacin for COX-2). Contradictory results may arise from assay conditions (e.g., serum protein binding); use dose-response curves with triplicate runs .

Q. How does the electronic nature of the ethanesulfonyl group influence reactivity in further derivatization?

  • Methodological Answer :
  • Electrophilic Reactivity : The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position of the benzamide.
  • Derivatization Examples :
  • Nucleophilic Aromatic Substitution : React with amines (e.g., morpholine) under microwave irradiation (100°C, 30 min) .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(OAc)₂) and aryl boronic acids .
  • Challenges : Steric hindrance from the dimethyl group may reduce coupling efficiency; optimize with bulkier ligands (e.g., XPhos) .

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